molecular formula C14H15IN2O2 B5301736 1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene

1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene

Cat. No. B5301736
M. Wt: 370.19 g/mol
InChI Key: HJDHWCGCDKNBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a variety of interesting biochemical and physiological effects. We will also list future directions for further research.

Mechanism of Action

The mechanism of action of 1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene has been found to exhibit a variety of interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit anti-inflammatory activity and may have potential as a treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene in lab experiments is its unique chemical structure. This compound has been found to exhibit a variety of interesting biochemical and physiological effects, making it a valuable tool for scientific research. However, one of the limitations of using this compound is its relatively low yield. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for further research on 1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene. One potential direction is to study the compound's potential as a cancer treatment in more detail. Additionally, further research is needed to fully elucidate the mechanism of action of this compound. Finally, research into the synthesis of this compound with higher yields may be valuable for future scientific research applications.

Synthesis Methods

The synthesis of 1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene involves a multi-step process. The first step involves the reaction of 3-iodoaniline with acetic anhydride to form N-acetyl-3-iodoaniline. This intermediate is then reacted with 2,3-epoxypropyltrimethylammonium chloride to form the final product. The overall yield of this reaction is around 30%.

Scientific Research Applications

1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene has been found to exhibit a variety of interesting scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity and may have potential as a cancer treatment. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and may have applications in the treatment of various inflammatory diseases.

properties

IUPAC Name

1-[2-(3-iodophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O2/c1-10(18)17-14(7-2-3-8-14)19-13(16-17)11-5-4-6-12(15)9-11/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDHWCGCDKNBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Iodo-phenyl)-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl]-ethanone

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